molecular formula C21H23N3O3 B11242068 11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B11242068
M. Wt: 365.4 g/mol
InChI Key: FJIKQORRGFNPFY-UHFFFAOYSA-N
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Description

  • This compound belongs to the dibenzodiazepine family, characterized by a bicyclic structure containing two benzene rings fused to a seven-membered diazepine ring.
  • Its systematic name is 11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide .
  • The furyl group (a five-membered ring containing an oxygen atom) adds a unique feature to its structure.
  • It has potential bioactivity due to its structural resemblance to other biologically active compounds.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be susceptible to oxidation due to the presence of the carbonyl group.

        Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

        Substitution: Nucleophilic substitution at the carbonyl carbon or other positions is possible.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, such as potential as an antitumor or antimicrobial agent.

      Industry: Evaluate its use in materials science (e.g., polymers, liquid crystals).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
    • Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that research on this compound is ongoing, and new findings may emerge

    Properties

    Molecular Formula

    C21H23N3O3

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    6-(furan-2-yl)-7-oxo-N-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

    InChI

    InChI=1S/C21H23N3O3/c1-2-12-22-21(26)24-16-9-4-3-7-14(16)23-15-8-5-10-17(25)19(15)20(24)18-11-6-13-27-18/h3-4,6-7,9,11,13,20,23H,2,5,8,10,12H2,1H3,(H,22,26)

    InChI Key

    FJIKQORRGFNPFY-UHFFFAOYSA-N

    Canonical SMILES

    CCCNC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CO4

    Origin of Product

    United States

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